molecular formula C14H14O3 B8457899 (3-(4-Methoxyphenoxy)phenyl)methanol

(3-(4-Methoxyphenoxy)phenyl)methanol

Cat. No. B8457899
M. Wt: 230.26 g/mol
InChI Key: PQVWKNXWYFPIFG-UHFFFAOYSA-N
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Patent
US07345068B2

Procedure details

Sodium borohydride (158 mg, 4.18 mmol) was added to a solution of 3-[(4-methoxy)phenoxy]benzaldehyde (573 mg, 2.51 mmol) in ethanol (10 ml) with stirring under ice cooling, and the mixture was stirred at room temperature for 25 min. The solvent was distilled off from the reaction mixture, and the residue was diluted with ethyl acetate, washed with water and brine in turn and dried. The solvent was distilled off and the residue was purified by column chromatography on silica gel (chloroform/ethyl acetate=20) to give 3-[(4-methoxy)phenoxy]benzyl alcohol (469 mg, 81%) as a colorless oil.
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH:13]=[O:14])=[CH:7][CH:6]=1>C(O)C>[CH3:3][O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH2:13][OH:14])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
573 mg
Type
reactant
Smiles
COC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 25 min
Duration
25 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the reaction mixture
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine in turn
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (chloroform/ethyl acetate=20)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OC=2C=C(CO)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 469 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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